4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

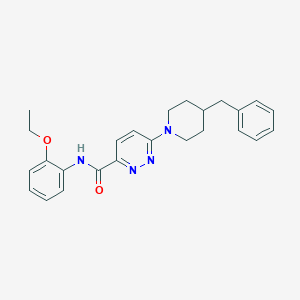

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a fluorophenyl group, and a furan ring. These groups are common in many pharmaceuticals and could suggest potential bioactivity .

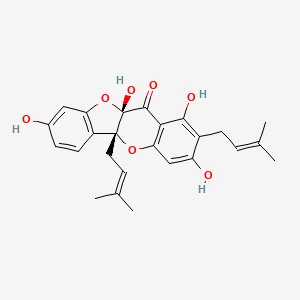

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a fluorophenyl group, and a furan ring. The fluorophenyl group would likely contribute to the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of a fluorophenyl group could increase its lipophilicity, while the quinazolinone and furan groups could contribute to its reactivity .Aplicaciones Científicas De Investigación

- The chroman-4-one framework, to which this compound belongs, serves as a crucial building block for many medicinal compounds. Researchers have explored its synthetic methods and derivatives extensively . Investigating its pharmacological properties and potential as a drug candidate could lead to novel therapies.

- Furan compounds, including those related to this structure, have applications in materials science. Researchers might explore their use in organic semiconductors, sensors, or optoelectronic devices .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-fluorophenyl)quinazoline-3(4H)-one with furan-2-carbaldehyde followed by the reaction with butanoyl chloride. The resulting intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)quinazoline-3(4H)-one", "furan-2-carbaldehyde", "butanoyl chloride", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)quinazoline-3(4H)-one with furan-2-carbaldehyde in the presence of acetic acid to yield the intermediate 1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)furan-2-carbaldehyde.", "Step 2: Reaction of the intermediate with butanoyl chloride in the presence of triethylamine and dichloromethane to yield the intermediate 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide.", "Step 3: Reaction of the intermediate with ethyl chloroformate and ammonia in the presence of dichloromethane and triethylamine to yield the final product 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide." ] } | |

Número CAS |

899908-55-5 |

Fórmula molecular |

C25H22FN3O5 |

Peso molecular |

463.465 |

Nombre IUPAC |

4-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |

InChI |

InChI=1S/C25H22FN3O5/c26-18-11-9-17(10-12-18)22(30)16-29-21-7-2-1-6-20(21)24(32)28(25(29)33)13-3-8-23(31)27-15-19-5-4-14-34-19/h1-2,4-7,9-12,14H,3,8,13,15-16H2,(H,27,31) |

Clave InChI |

VVNZTFGBZLQZRW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)F)CCCC(=O)NCC4=CC=CO4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)

![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)

![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)